molecular formula C18H18N2O4 B4805842 2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid

2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid

Cat. No.: B4805842
M. Wt: 326.3 g/mol
InChI Key: HQUZDIGLCNIXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with methyl, propanoylamino, and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles. The process may involve the following steps:

    Nitration: Introduction of a nitro group to the benzene ring using nitric acid and sulfuric acid.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Acylation: Introduction of the propanoylamino group through acylation using propanoyl chloride and a base.

    Coupling: Coupling of the benzoylamino group using benzoyl chloride and a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid is unique due to the presence of both propanoylamino and benzoylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)19-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14(11(15)2)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUZDIGLCNIXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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